

# Application Note: Chiral Separation of Lansoprazole Enantiomers by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	(R)-Lansoprazole-d4	
Cat. No.:	B1140986	Get Quote

#### Introduction

Lansoprazole, a proton pump inhibitor, is a chiral molecule that exists as two enantiomers, (R)-(+)-lansoprazole (dexlansoprazole) and (S)-(-)-lansoprazole.[1] As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial in drug development, quality control, and pharmacokinetic studies.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioselective analysis of lansoprazole.[3][4] This application note details a robust HPLC method for the baseline separation of lansoprazole enantiomers.

# **Principle of Separation**

The enantioselective separation of lansoprazole is achieved by utilizing a chiral stationary phase, which creates a chiral environment. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for lansoprazole.[1][5]

## Methodology

This method utilizes a cellulose-based chiral stationary phase under reversed-phase conditions, providing a reliable and reproducible separation of lansoprazole enantiomers.



#### **Chromatographic Conditions:**

Parameter	Value	
Column	Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))	
Dimensions	150 mm x 4.6 mm, 5 μm	
Mobile Phase	10 mM Ammonium acetate (pH 7.20, adjusted with dilute ortho phosphoric acid) : Acetonitrile (Gradient)	
Gradient	Time (min)	
0		
15		
20		
22		
27		
Flow Rate	1.0 mL/min	
Column Temperature	30°C[6]	
Detection	UV at 285 nm[7]	
Injection Volume	10 μL	
Internal Standard	Esomeprazole[6]	

#### Sample Preparation:

A stock solution of racemic lansoprazole (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations. For plasma samples, a solid-phase extraction or protein precipitation followed by reconstitution in the mobile phase is recommended.[6][8]

# **Results and Discussion**



The described method provides excellent separation of the (R)- and (S)-lansoprazole enantiomers. A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers. The method is linear over a wide concentration range, typically from 5.00 to 3000 ng/mL, with a high correlation coefficient (r² > 0.999).[6] The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low ng/mL range, making the method suitable for pharmacokinetic studies.[8][9]

#### Quantitative Data Summary:

Parameter	(S)-Lansoprazole	(R)-Lansoprazole (Dexlansoprazole)
Typical Retention Time (min)	~8.5	~9.5
Resolution (Rs)	> 2.0	
Linearity Range (ng/mL)	5.00 - 3000[6]	5.00 - 3000[6]
LOD (ng/mL)	~1.0	~1.0
LOQ (ng/mL)	5.00[6]	5.00[6]
Intra-day Precision (%RSD)	< 10.0[6]	< 10.0[6]
Inter-day Precision (%RSD)	< 10.0[6]	< 10.0[6]
Accuracy (%)	-3.8 to 3.3[6]	-3.8 to 3.3[6]

## Conclusion

The presented HPLC method using a Chiralpak IC column is a reliable and robust approach for the enantioselective separation of lansoprazole. The method demonstrates excellent resolution, linearity, sensitivity, precision, and accuracy, making it suitable for a wide range of applications in pharmaceutical analysis and research.

# **Detailed Experimental Protocol**

This protocol provides a step-by-step guide for the chiral separation of lansoprazole enantiomers using HPLC.



## **Materials and Reagents**

- · Racemic Lansoprazole standard
- (R)-Lansoprazole (Dexlansoprazole) and (S)-Lansoprazole enantiomeric standards (if available for peak identification)
- Esomeprazole (for use as an internal standard)
- Acetonitrile (HPLC grade)
- Ammonium acetate (HPLC grade)
- ortho-Phosphoric acid (reagent grade)
- Water (HPLC grade)

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV detector.
- Chiralpak IC column (150 mm x 4.6 mm, 5 μm) or equivalent cellulose-based chiral column.

## **Preparation of Solutions**

- Mobile Phase A (10 mM Ammonium Acetate, pH 7.20): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 7.20 with dilute ortho-phosphoric acid. Filter through a 0.45 μm membrane filter.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic lansoprazole in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 5, 10, 50, 100, 500, 1000, 3000 ng/mL).



- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of esomeprazole in the same manner as the lansoprazole stock solution.
- Internal Standard Working Solution: Spike the working standard solutions and samples with the internal standard to a final concentration of, for example, 100 ng/mL.

## **HPLC Method Setup**

Set up the HPLC system with the chromatographic conditions as detailed in the application note.

## **System Suitability**

Before running the samples, perform a system suitability test by injecting a working standard solution (e.g., 100 ng/mL) at least five times. The system is deemed suitable for use if the following criteria are met:

- Resolution (Rs) between the two enantiomer peaks is greater than 2.0.
- Tailing factor for each enantiomer peak is between 0.8 and 1.5.
- Relative standard deviation (%RSD) of the peak areas for replicate injections is less than 2.0%.

#### **Sample Analysis**

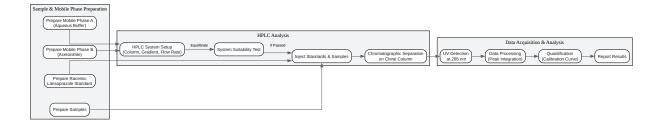
Inject the prepared standard solutions and samples into the HPLC system.

#### **Data Analysis**

- Identify the peaks for (S)- and (R)-lansoprazole based on their retention times (if individual standards are available) or elution order from literature.
- Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration.
- Determine the concentration of each enantiomer in the unknown samples from the calibration curve.



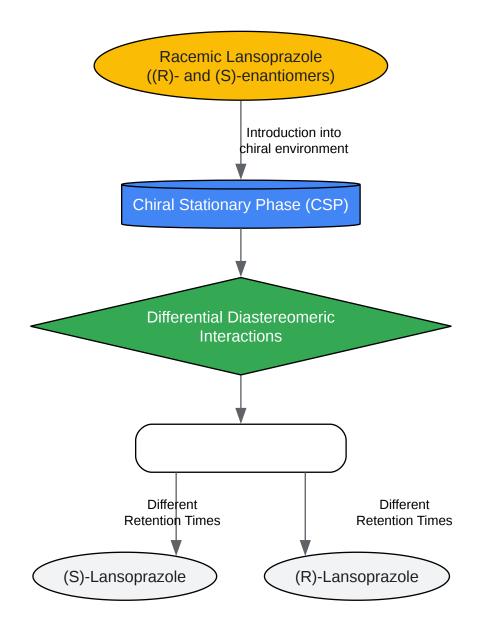
## **Visualizations**



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Caption: Experimental workflow for HPLC analysis of lansoprazole enantiomers.





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Caption: Principle of chiral separation of lansoprazole enantiomers on a CSP.

# References

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